molecular formula C13H14N2O2S3 B2671452 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1356723-27-7

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde

Cat. No.: B2671452
CAS No.: 1356723-27-7
M. Wt: 326.45
InChI Key: QSPVDEZKBOQTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is a complex organic compound that features a 1,3,4-thiadiazole ring, which is known for its versatile biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, disrupting processes such as DNA replication and protein synthesis. This disruption can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiadiazole derivatives. The presence of the ethylsulfanyl and methoxybenzaldehyde groups enhances its liposolubility and ability to interact with various biological targets .

Properties

IUPAC Name

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S3/c1-3-18-12-14-15-13(20-12)19-8-10-6-9(7-16)4-5-11(10)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPVDEZKBOQTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)SCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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